molecular formula C26H25FN2O2 B14927319 4-ethyl-1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

4-ethyl-1-(2-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B14927319
M. Wt: 416.5 g/mol
InChI Key: IFNWMZLTFVHNCK-UHFFFAOYSA-N
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Description

3-[4-ETHYL-1-(2-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a pyrazole ring substituted with various functional groups, makes it a subject of interest in scientific research.

Properties

Molecular Formula

C26H25FN2O2

Molecular Weight

416.5 g/mol

IUPAC Name

4-ethyl-1-[(2-fluorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H25FN2O2/c1-4-23-25(18-10-7-12-21(15-18)30-2)28-29(17-20-9-5-6-14-24(20)27)26(23)19-11-8-13-22(16-19)31-3/h5-16H,4,17H2,1-3H3

InChI Key

IFNWMZLTFVHNCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC=CC=C3F)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-ETHYL-1-(2-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-ETHYL-1-(2-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while reduction of a nitro group would produce an amine.

Scientific Research Applications

3-[4-ETHYL-1-(2-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-ETHYL-1-(2-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds like celecoxib and rimonabant, which also contain a pyrazole ring, share some structural similarities.

    Benzene Derivatives: Compounds such as benzyl ether and phenyl methyl ether have similar functional groups.

Uniqueness

What sets 3-[4-ETHYL-1-(2-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER apart is its specific combination of functional groups and the presence of a fluorine atom, which can significantly influence its biological activity and chemical reactivity .

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